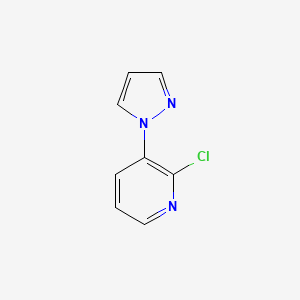
2-Chloro-3-(1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and pyrazolyl groups in the molecule provides unique reactivity and properties that can be exploited in different chemical contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-3-bromopyridine with pyrazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole is first deprotonated with a base like potassium carbonate, and then reacted with 2-chloro-3-bromopyridine in the presence of a palladium catalyst and a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Electrophilic substitution: Products include halogenated or nitrated pyrazole derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
2-Chloro-3-(1H-pyrazol-1-yl)pyridine has been identified as a promising scaffold for developing bioactive compounds. Its derivatives exhibit diverse biological activities, including:
- Antiviral Activity : Compounds derived from this structure have shown effectiveness against viral infections, particularly through the inhibition of human dihydroorotate dehydrogenase (DHODH), which is crucial for the replication of certain viruses such as the measles virus. This was highlighted in studies that synthesized various analogs, demonstrating potent antiviral effects in vitro .
- Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or metabolic pathways .
Case Study: Antiviral Compound Development
A study focused on synthesizing 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives led to the discovery of compounds with subnanomolar inhibitory concentrations against measles virus replication. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring significantly influenced antiviral potency .
Agricultural Applications
The compound's derivatives are also being explored for their potential as agrochemicals:
- Pesticides : Certain derivatives have been developed as pesticides, targeting specific pests while minimizing environmental impact. The synthesis of these compounds often involves coupling reactions that incorporate the pyrazole moiety into known pesticide frameworks .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Pathogen | Reference |
|---|---|---|
| Antiviral | Measles Virus | |
| Antimicrobial | S. aureus | |
| Antimicrobial | E. coli | |
| Pesticidal | Various Insects |
Material Science Applications
Beyond biological applications, this compound has potential uses in material science:
- Organic Electronics : The compound's unique electronic properties make it a candidate for organic semiconductor materials. Research is ongoing to evaluate its conductivity and stability in electronic devices.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and pyrazolyl groups can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(1H-imidazol-1-yl)pyridine
- 2-Chloro-3-(1H-triazol-1-yl)pyridine
- 2-Chloro-3-(1H-pyrrol-1-yl)pyridine
Uniqueness
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, or pyrrole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in various chemical and biological applications .
Propiedades
Fórmula molecular |
C8H6ClN3 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
2-chloro-3-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H |
Clave InChI |
BPUZJHBJMYPBEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)N2C=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













